molecular formula C12H13NO2 B12573675 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde CAS No. 630392-26-6

4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde

Cat. No.: B12573675
CAS No.: 630392-26-6
M. Wt: 203.24 g/mol
InChI Key: LZPJPXMTSBDIGS-UHFFFAOYSA-N
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Description

4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde is an organic compound with a complex structure that includes both an amino group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde typically involves the condensation of acetylacetone with 4-aminobenzaldehyde in the presence of a catalyst such as formic acid. The reaction is carried out in methanol, and the product is obtained through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale crystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: 4-(2-Amino-4-oxopent-2-en-3-yl)benzoic acid.

    Reduction: 4-(2-Amino-4-oxopent-2-en-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as PI3 kinase, which plays a crucial role in signal transduction pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

630392-26-6

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(2-amino-4-oxopent-2-en-3-yl)benzaldehyde

InChI

InChI=1S/C12H13NO2/c1-8(13)12(9(2)15)11-5-3-10(7-14)4-6-11/h3-7H,13H2,1-2H3

InChI Key

LZPJPXMTSBDIGS-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=C(C=C1)C=O)C(=O)C)N

Origin of Product

United States

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